molecular formula C20H22N4O B12270777 3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-(2-methylphenyl)urea

3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-(2-methylphenyl)urea

Cat. No.: B12270777
M. Wt: 334.4 g/mol
InChI Key: LKPGRJACZGLVIP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-(2-methylphenyl)urea typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with appropriate phenyl derivatives under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-(2-methylphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is known to bind to active sites of enzymes, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of specific signaling pathways or modulation of gene expression .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 1-methyl-1H-pyrazole-4-carboxylic acid
  • 1-methyl-4-phenyl-1H-pyrazole
  • 1-methyl-1H-pyrazole-4-boronic acid pinacol ester

Compared to these compounds, 3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-(2-methylphenyl)urea is unique due to its specific substitution pattern and the presence of both pyrazole and phenyl groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

1-(2-methylphenyl)-3-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]urea

InChI

InChI=1S/C20H22N4O/c1-15-5-3-4-6-19(15)23-20(25)21-12-11-16-7-9-17(10-8-16)18-13-22-24(2)14-18/h3-10,13-14H,11-12H2,1-2H3,(H2,21,23,25)

InChI Key

LKPGRJACZGLVIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC2=CC=C(C=C2)C3=CN(N=C3)C

Origin of Product

United States

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